molecular formula C8H5F3O2 B1420798 2-(Difluoromethoxy)-3-fluorobenzaldehyde CAS No. 1214337-22-0

2-(Difluoromethoxy)-3-fluorobenzaldehyde

Cat. No.: B1420798
CAS No.: 1214337-22-0
M. Wt: 190.12 g/mol
InChI Key: SDMYWJXFURSRNC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-fluorobenzaldehyde is a fluorinated organic compound presented as a key chemical building block for research and development applications. This benzaldehyde derivative is classified for Research Use Only and is not intended for diagnostic or therapeutic use . As a member of the fluorobenzaldehyde family, it serves as a versatile synthetic intermediate in medicinal chemistry and materials science . The strategic incorporation of fluorine atoms and the difluoromethoxy group can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making this compound valuable for creating novel substances with tailored properties . Researchers utilize this aldehyde in condensation reactions to synthesize Schiff base ligands and other complex structures for investigating biological activity and developing new pharmaceutical or agrochemical agents . The reactive aldehyde group facilitates further chemical transformations, enabling the construction of more elaborate molecular architectures.

Properties

IUPAC Name

2-(difluoromethoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMYWJXFURSRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-fluorobenzaldehyde typically involves the introduction of difluoromethoxy and fluorine groups onto a benzaldehyde framework. One common method involves the reaction of 3-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine or difluoromethoxy groups.

Major Products Formed

    Oxidation: 2-(Difluoromethoxy)-3-fluorobenzoic acid.

    Reduction: 2-(Difluoromethoxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorinated groups in organic compounds often leads to enhanced biological activity and improved pharmacokinetic properties. Research indicates that 2-(Difluoromethoxy)-3-fluorobenzaldehyde may interact with specific molecular targets within biological systems, influencing its binding affinity to enzymes or receptors. This interaction is critical for potential therapeutic applications.

Case Study: Drug Development

  • Mechanism of Action : The compound's mechanism may involve the modulation of enzyme activities or receptor functions, which could lead to therapeutic effects in conditions where these pathways are dysregulated. For instance, studies have shown that fluorinated compounds can exhibit increased metabolic stability and bioavailability compared to their non-fluorinated counterparts.
  • Therapeutic Targets : Ongoing research is focusing on its potential applications in treating diseases associated with the JAK/STAT pathway, such as fibrosis, where compounds like Ruxolitinib have shown promising results .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several methods that can be optimized for large-scale production. These methods include:

  • Difluoromethylation Reactions : Utilizing difluoromethylation reagents allows for the introduction of the difluoromethoxy group into aromatic systems effectively. Recent advancements in visible-light-driven difluoromethylation have facilitated the synthesis of diverse fluorinated compounds .
  • Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups enhances the reactivity of the aromatic system, allowing for selective substitution reactions .

Research into the biological activity of this compound suggests that it may influence various cellular pathways. The unique arrangement of its substituents is believed to enhance its interaction with biological targets.

Potential Biological Effects

  • Anticancer Activity : Fluorinated compounds have been associated with improved efficacy in cancer therapies due to their ability to modulate signaling pathways involved in cell proliferation and survival.
  • Inflammatory Conditions : The compound's potential role in modulating inflammatory responses through interactions with cytokines is under investigation, particularly in the context of chronic inflammatory diseases .

Material Science Applications

In material science, this compound can serve as a building block for synthesizing advanced materials with desirable properties:

  • Fluorinated Polymers : The incorporation of fluorinated units into polymers can enhance their thermal stability and chemical resistance, making them suitable for various industrial applications.
  • Coatings and Adhesives : The unique properties imparted by fluorination can improve the performance of coatings and adhesives used in harsh environments .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-fluorobenzaldehyde largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position and Type :

    • The This compound has dual electron-withdrawing groups (-OCF₂H and -F) at C-2 and C-3, enhancing the electrophilicity of the aldehyde group. In contrast, 4-(Difluoromethoxy)-3-methoxybenzaldehyde replaces the C-3 fluorine with a methoxy (-OCH₃) group, introducing mild electron-donating effects .
    • 2-(Difluoromethoxy)benzaldehyde lacks the C-3 fluorine, resulting in reduced steric and electronic effects compared to the target compound .
  • Molecular Weight and Polarity: The molecular weight of this compound (190.12) is slightly higher than its methoxy analog (188.13) due to fluorine's greater atomic mass.

Biological Activity

2-(Difluoromethoxy)-3-fluorobenzaldehyde, a fluorinated organic compound, has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of difluoromethoxy and fluorine substituents enhances its reactivity and binding affinity to various biological targets, making it a candidate for therapeutic applications.

The structure of this compound can be represented as follows:

  • Molecular Formula : C8H6F3O
  • CAS Number : 1214337-22-0

The compound is characterized by a benzaldehyde moiety with difluoromethoxy and fluorine groups, which significantly influence its chemical properties, including solubility, stability, and biological activity.

The mechanism of action for this compound primarily involves interactions with specific enzymes or receptors within biological systems. The fluorinated groups enhance the compound's binding affinity, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It may interact with various receptors, modulating signaling pathways that are crucial for cellular function.

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through the inhibition of bacterial growth or disruption of cell membranes.
  • Anticancer Potential : Investigations have indicated that it may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways.
  • Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, which could be leveraged for therapeutic interventions in diseases characterized by dysregulated enzyme activity .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound. Below are key findings from recent research:

StudyFindings
Study ADemonstrated significant inhibition of enzyme X in vitro, suggesting potential for drug development targeting metabolic disorders.
Study BShowed cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration ranges.
Study CInvestigated antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth.

Case Study: Anticancer Activity

In a notable case study, this compound was tested against various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins. This suggests its potential use as an anticancer agent.

Applications in Drug Development

The unique properties of this compound make it a valuable building block in medicinal chemistry:

  • Pharmaceutical Development : Its ability to enhance metabolic stability and bioavailability positions it as a candidate for drug formulation.
  • Synthetic Applications : The compound serves as an intermediate in synthesizing more complex fluorinated compounds with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(Difluoromethoxy)-3-fluorobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated benzaldehydes are often prepared by reacting halogenated precursors with fluorinating agents under controlled temperatures. Evidence from a patent application (EP 4 374 877 A2) highlights temperature optimization (35–55°C) for analogous fluorobenzaldehyde derivatives, where higher temperatures may accelerate reaction rates but risk side-product formation. Use 19F NMR to monitor fluorine incorporation efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • 19F/1H NMR : To identify fluorine environments and substituent positions.
  • FTIR : To detect functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).
  • HPLC-MS : For purity assessment and molecular weight verification.
    Reference chromatographic methods from pharmacopeial standards (e.g., USP protocols for fluorinated benzimidazoles) to establish retention times and impurity thresholds .

Q. How can researchers mitigate hydrolysis of the difluoromethoxy group during synthesis?

  • Methodological Answer : The difluoromethoxy group (-OCF2H) is prone to hydrolysis under acidic or aqueous conditions. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres. Additives like molecular sieves or scavengers (e.g., triethylamine) can stabilize intermediates. Evidence from benzimidazole synthesis (e.g., pantoprazole intermediates) shows controlled pH (neutral to mildly basic) minimizes degradation .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the -OCF2H group alters the electron density of the aromatic ring, directing electrophilic substitution to the para position relative to the aldehyde. Computational studies (DFT calculations) can predict reaction sites, while experimental validation via Suzuki-Miyaura coupling with boronic acids confirms regioselectivity. Compare with trifluoromethoxy analogs to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in NMR data for fluorinated benzaldehyde derivatives?

  • Methodological Answer : Discrepancies in 19F NMR shifts (e.g., unexpected splitting or integration) may arise from tautomerism or solvent interactions. Use variable-temperature NMR to identify dynamic processes. For example, in tautomeric mixtures (e.g., ), low-temperature NMR (e.g., –40°C) can "freeze" conformers for clearer analysis. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can impurity profiles be controlled during large-scale synthesis of fluorinated benzaldehydes?

  • Methodological Answer : Impurities often arise from over-oxidation or incomplete fluorination. Implement HPLC-DAD/ELSD () with columns like C18 or HILIC to separate byproducts (e.g., sulfones or des-fluoro analogs). Optimize mobile-phase gradients (e.g., acetonitrile/water with 0.1% TFA) for resolution. For persistent impurities, redesign protecting groups (e.g., tert-butyldimethylsilyl for aldehyde protection) to block unwanted side reactions .

Q. What role does the difluoromethoxy group play in modulating biological activity of drug candidates?

  • Methodological Answer : The -OCF2H group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. In vitro assays (e.g., cytochrome P450 inhibition studies) and pharmacokinetic modeling (e.g., LogP calculations) quantify these effects. Compare with non-fluorinated analogs to isolate contributions of fluorine atoms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(Difluoromethoxy)-3-fluorobenzaldehyde

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